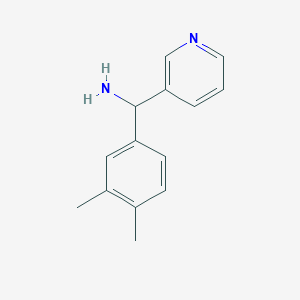

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Description

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine is a methanamine derivative featuring a 3,4-dimethylphenyl group and a 3-pyridinyl moiety attached to the central amine. The dimethylphenyl group confers lipophilicity, while the pyridine ring may enable hydrogen bonding or π-π interactions in biological systems .

Properties

IUPAC Name |

(3,4-dimethylphenyl)-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-5-6-12(8-11(10)2)14(15)13-4-3-7-16-9-13/h3-9,14H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINRZSVVJYLCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624510 | |

| Record name | 1-(3,4-Dimethylphenyl)-1-(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-84-0 | |

| Record name | α-(3,4-Dimethylphenyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-1-(pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine typically involves the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 3,4-dimethylbenzaldehyde, through the oxidation of 3,4-dimethyltoluene.

Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as sodium borohydride, to form the desired methanamine derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Sourcing: Procurement of high-quality starting materials, such as 3,4-dimethyltoluene and 3-pyridinecarboxaldehyde.

Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Scale-Up: Implementation of scalable reaction vessels and purification systems to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation Products: N-oxides, hydroxylated derivatives.

Reduction Products: Amines, dealkylated derivatives.

Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting neurological disorders.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Biological Research: The compound is used as a probe to study receptor-ligand interactions and signal transduction pathways.

Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Positional Isomerism and Substitution Patterns

1-(2-pyridin-3-ylphenyl)methanamine dihydrochloride (C₁₂H₁₄Cl₂N₂; MW 257.16):

- The pyridine ring is attached at the ortho position of the benzene ring, introducing steric hindrance that may reduce binding affinity compared to the target compound's para-substituted dimethylphenyl group. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine hydrochloride (C₁₉H₂₇N; MW 269.42):

- Incorporates a rigid adamantyl group, significantly increasing molecular bulk. This structural feature may enhance metabolic stability but reduce membrane permeability compared to the target compound .

Heterocyclic Modifications

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (C₁₂H₁₅N₃O; MW 217.27): Replaces pyridine with a pyrazole ring, which can engage in hydrogen bonding.

1-(1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)-N-(2,4-dimethoxybenzyl)methanamine :

- Features an indole core and dichlorobenzyl group. The electron-withdrawing chlorine atoms may enhance binding to electron-rich enzyme active sites, suggesting divergent pharmacological applications compared to the dimethylphenyl-pyridinyl scaffold .

Physicochemical Properties

Biological Activity

1-(3,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine, also known as a pyridinyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a dimethylphenyl group with a pyridinyl moiety, suggesting diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Formula : C₁₅H₁₈N₂

- Molecular Weight : 230.32 g/mol

- Structural Features : The compound features a dimethylphenyl group and a pyridinyl group, which are known to influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Agonism : Some studies suggest that this compound may act as an agonist for certain receptors involved in platelet production, potentially useful in treating thrombocytopenia .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various strains, including Mycobacterium tuberculosis (Mtb), indicating potential as an antimicrobial agent .

- Cell Cycle Modulation : Research indicates that compounds with similar structures can influence cell cycle phases and apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Mycobacterium tuberculosis | 2.03 μM | Significant |

| Staphylococcus aureus | 15.22 μM | Moderate |

| Escherichia coli | >50 μM | Low |

This table summarizes the compound's effectiveness against selected bacterial strains, highlighting its potential as an antibacterial agent.

Case Studies

- In Vitro Studies : In vitro assays using various cell lines (e.g., HCT-8 and HT-29) have shown that the compound can induce apoptosis and alter gene expressions related to drug metabolism, particularly affecting genes like NAT1 and NAT2 .

- Thrombopoietin Receptor Agonism : A study indicated that derivatives of this compound could enhance platelet production through activation of the thrombopoietin receptor, showcasing its therapeutic potential in hematological disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the core structure affect biological activity. Variations in substituents on the phenyl and pyridine rings can lead to significant changes in potency and selectivity against different targets.

Key Findings from SAR Studies:

- Substituents on the pyridine ring significantly influence binding affinity to target proteins.

- The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.